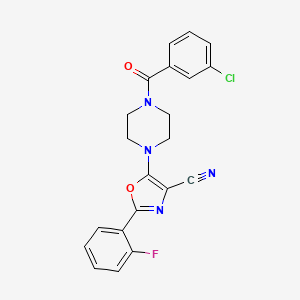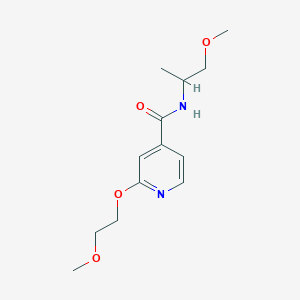![molecular formula C21H24N2O3 B2501984 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 946244-16-2](/img/structure/B2501984.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves different methods. For instance, the synthesis of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a potent alpha7 nAChR agonist, is characterized by rapid brain penetration and high oral bioavailability in rats . Another method involves the ultrasound-mediated synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, which is notable for its ambient temperature conditions and high yields in short reaction times . Additionally, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives is characterized by the use of elemental analyses and spectroscopy for characterization . These methods could potentially be adapted for the synthesis of "N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and a stabilizing intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and stability of the compound of interest.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound "N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide". However, the related compounds exhibit various biological activities, such as inhibition of the tyrosinase enzyme and potential treatment of cognitive deficits in schizophrenia . These activities suggest that the compound may also participate in biologically relevant chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include high oral bioavailability, rapid brain penetration , and potent inhibition of the tyrosinase enzyme . These properties are crucial for the potential therapeutic application of these compounds. The compound "N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide" may share similar properties, which could be inferred from the structural similarities to the compounds studied in the papers.
Applications De Recherche Scientifique
Anticancer, Antibacterial, and Anti-inflammatory Applications
A derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, synthesized through a Povarov cycloaddition reaction/N-furoylation processes, exhibits potential as a therapeutic agent. This compound and its derivatives are known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, showcasing the diverse pharmacological applications of tetrahydroquinoline derivatives (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Metal Complex Synthesis for Material Science
N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes, through synthesis and characterization, offer insights into material science applications. These compounds, featuring varied substituents, have been synthesized and characterized, showing potential in fields such as catalysis and materials chemistry (Ozer, Arslan, VanDerveer, & Binzet, 2009).
Synthetic Methodology and Heterocyclic Chemistry
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, a process involving remarkable cyclopropanation, demonstrates the compound's role in advancing synthetic methodologies. Such processes contribute to the development of new heterocyclic systems, which are crucial in drug design and discovery (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Catalysis and Chemical Transformations
An Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes showcases the compound's utility in catalysis, enabling the selective synthesis of biologically interesting heterocycles. This method emphasizes the role of similar compounds in facilitating complex chemical transformations under mild conditions (Cui, Zhang, & Wu, 2013).
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(16-6-2-1-3-7-16)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)19-9-5-13-26-19/h5,9-11,13-14,16H,1-4,6-8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLSHGPCPKCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)


![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)
![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)
![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)


![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)